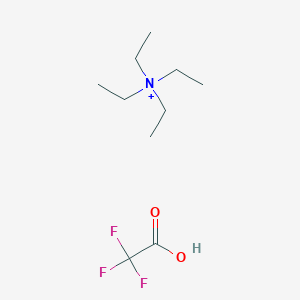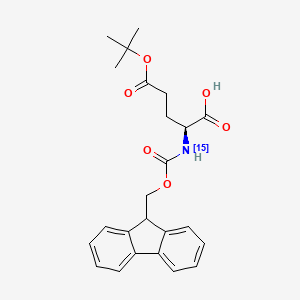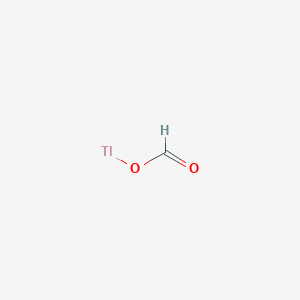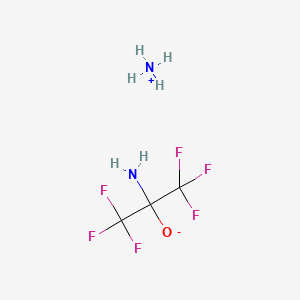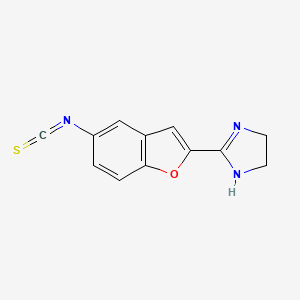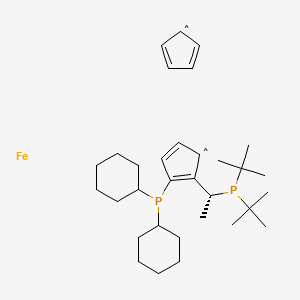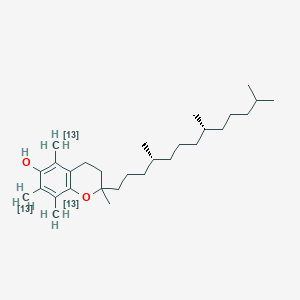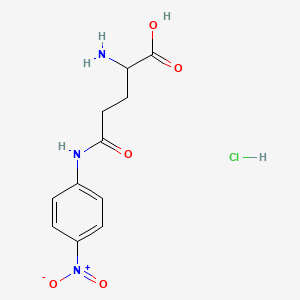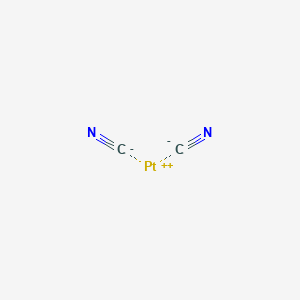
Platinum(II) cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(II) cyanide, also known as platinum dicyanide, is a chemical compound with the formula Pt(CN)₂. It is a coordination compound where platinum is in the +2 oxidation state, bonded to two cyanide ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinum(II) cyanide can be synthesized through the reaction of potassium tetrachloroplatinate(II) with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KCN} \rightarrow \text{Pt(CN)}_2 + 4\text{KCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The use of high-purity reagents and controlled temperature and pH are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum(II) cyanide undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions where the cyanide ligands are replaced by other ligands. For example, it reacts with ammonia to form platinum(II) ammine complexes.
Oxidation and Reduction Reactions: this compound can be oxidized to platinum(IV) cyanide or reduced to elemental platinum under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include ammonia, phosphines, and other ligands. These reactions typically occur in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like chlorine or bromine and reducing agents like hydrogen or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of platinum(II) complexes with different ligands.
Oxidation and Reduction Reactions: Formation of platinum(IV) cyanide or elemental platinum
Applications De Recherche Scientifique
Platinum(II) cyanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrosilylation of alkynes and other transformations.
Materials Science: this compound is used in the development of photofunctional materials due to its luminescent properties.
Biological and Medical Research: It is studied for its potential use in anticancer therapies and as a cyanide scavenger in toxicology
Mécanisme D'action
The mechanism of action of platinum(II) cyanide involves its interaction with molecular targets through coordination chemistry. In biological systems, it can bind to DNA and proteins, affecting their function. In catalysis, it facilitates various chemical transformations by providing a reactive platinum center that can interact with substrates and reagents .
Comparaison Avec Des Composés Similaires
Platinum(IV) cyanide: Higher oxidation state, different reactivity.
Platinum(II) chloride: Similar oxidation state but different ligands.
Platinum(II) sulfide: Different ligands and applications.
Uniqueness: Platinum(II) cyanide is unique due to its strong cyanide ligands, which provide distinct reactivity and stability compared to other platinum compounds. Its ability to form stable complexes and its luminescent properties make it valuable in materials science and catalysis .
Propriétés
Formule moléculaire |
C2N2Pt |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
platinum(2+);dicyanide |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 |
Clé InChI |
INXLGDBFWGBBOC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




